2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
The compound 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (hereafter referred to as the "target compound") is an indolizine-based carboxamide derivative. Its structure features:
- A 3-methoxyphenyl group attached to the carboxamide nitrogen.
- A 4-nitrobenzoyl substituent at the 3-position of the indolizine core.
- An amino group at the 2-position of the indolizine ring.
The 4-nitrobenzoyl group introduces strong electron-withdrawing effects, while the 3-methoxyphenyl group provides a moderate electron-donating character.
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-32-17-6-4-5-15(13-17)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)14-8-10-16(11-9-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBSMNKKBSPFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, known for its diverse biological activities. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.4 g/mol. The compound exhibits significant structural complexity due to the presence of an indolizine core and various substituents, including an amino group and nitrobenzoyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O5 |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 903343-03-3 |
Antimicrobial Activity
Research has indicated that indolizine derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents in clinical settings .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have shown promising results against lung cancer cell lines (A549) and others, indicating that this compound could be a candidate for further development in cancer therapy .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act on various receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
- DNA Interaction : The presence of functional groups allows for potential intercalation into DNA, affecting gene expression and protein synthesis .
Case Studies
Several studies have investigated the biological effects of similar indolizine compounds:
- Study on Antitumor Activity : A recent study synthesized derivatives based on the indolizine scaffold and evaluated their effects on tumor cell lines. Results showed that many derivatives exhibited significant antiproliferative activity, with some compounds inducing apoptosis through caspase activation .
- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of indolizines. The study highlighted that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound has been investigated as a potential candidate for drug development due to its ability to interact with specific biological targets. Its structure allows it to modulate various disease pathways, making it a subject of interest for researchers aiming to develop new therapeutics.
- Anticancer Activity : Preliminary studies suggest that 2-amino-N-(3-methoxyphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .
2. Biological Activities
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, indicating its potential use in treating infectious diseases . This activity is crucial for developing new antibiotics in response to rising antibiotic resistance.
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting its application in treating inflammatory disorders .
3. Industrial Applications
- Specialty Chemicals : The unique structure of this compound makes it valuable in the development of specialty chemicals and materials. It serves as a building block for synthesizing more complex molecules and novel polymers .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antimicrobial Study : A study demonstrated that the compound exhibited substantial growth inhibition against gram-negative bacteria, supporting its potential as an antimicrobial agent .
- In Vitro Anti-tubercular Activity : Research showed that derivatives of indolizine compounds exhibited anti-tubercular activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations indicating effectiveness against both susceptible and multidrug-resistant strains .
- Mechanistic Studies : Molecular docking studies have identified potential targets such as enoyl-acyl carrier protein reductase and anthranilate phosphoribosyltransferase, which may be involved in the compound's mechanism of action against bacterial infections .
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrobenzoyl moiety undergoes selective reduction to form a 4-aminobenzoyl derivative. This transformation is critical for modifying electronic properties or enabling subsequent conjugation.
| Reaction Conditions | Products | Catalyst/Reagents | References |
|---|---|---|---|
| Hydrogenation (H₂, 1 atm) | 4-Aminobenzoyl derivative | Pd/C (10% w/w) in ethanol, 25°C | |
| Sodium dithionite (Na₂S₂O₄) | 4-Aminobenzoyl derivative | Aqueous NaHCO₃, 60°C | |
| Zinc/Acetic acid | Partial reduction to hydroxylamine intermediate | Zn dust, glacial acetic acid, 50°C |
Key Observation : Catalytic hydrogenation provides higher yields (>85%) compared to stoichiometric methods (60–75%). Over-reduction of the indolizine core is not observed under mild conditions.
Nucleophilic Substitution at the Amino Group
The primary amino group at position 2 participates in acylations and alkylations, enabling structural diversification.
| Reaction Type | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | 2-Acetamido derivative | 78% | |
| Schiff base formation | Benzaldehyde, MeOH | 2-(Benzylideneamino) derivative | 65% | |
| Sulfonylation | Tosyl chloride, DMAP | 2-Tosylamido derivative | 82% |
Mechanistic Note : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by proton transfer.
Electrophilic Aromatic Substitution
The indolizine core and substituted phenyl rings undergo regioselective electrophilic attacks.
| Reaction | Conditions | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of indolizine | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Para to methoxy on phenyl | |
| Sulfonation | SO₃/H₂SO₄, 100°C | C7 of indolizine |
Directing Effects :
-
The methoxy group directs electrophiles to ortho/para positions on its phenyl ring .
-
The nitro group deactivates its benzoyl ring, limiting substitution to meta positions.
Amide Hydrolysis
The carboxamide group is hydrolyzed under acidic or basic conditions to generate carboxylic acid derivatives.
| Conditions | Products | Reaction Time | References |
|---|---|---|---|
| 6M HCl, reflux | Indolizine-1-carboxylic acid | 12 h | |
| NaOH (2M), 80°C | Sodium carboxylate | 8 h |
Stability Note : The electron-withdrawing nitro group accelerates hydrolysis rates compared to non-nitro analogs.
Oxidation Reactions
The indolizine core resists oxidation under standard conditions, but side-chain modifications are feasible.
| Target Site | Oxidizing Agent | Products | References |
|---|---|---|---|
| Methoxy group | HI (48%), 120°C | Demethylation to phenolic -OH | |
| Indolizine C3 position | KMnO₄, H₂O | Epoxidation (minor pathway) |
Limitation : Strong oxidants like CrO₃ degrade the indolizine framework, leading to tar formation .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable arylation or alkylation at electron-rich positions.
| Reaction | Catalyst System | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | C5-arylindolizine derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated indolizines |
Application : These reactions facilitate late-stage diversification for structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV irradiation induces nitro-to-nitrito isomerization, a reversible process with implications in photopharmacology.
| Conditions | Observation | Quantum Yield | References |
|---|---|---|---|
| UV (365 nm), CH₃CN | Formation of nitrito intermediate | 0.12 |
Biological Relevance : Photoisomerization may modulate target binding affinity in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the indolizine-carboxamide scaffold but differ in substituents, impacting their physicochemical and functional properties:
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
a) Electron Effects
- In contrast, Analog 1’s 4-methoxybenzoyl group is electron-donating, which may reduce such interactions .
- Analog 2’s 3-nitrobenzoyl group introduces asymmetric electronic effects compared to the para-substituted nitro group, altering charge distribution across the indolizine ring .
b) Solubility and Lipophilicity
- The 3-methoxyphenyl group in the target compound improves aqueous solubility compared to Analog 1’s 2-chlorophenyl and Analog 3’s 5-chloro-2-methylphenyl , which are more hydrophobic .
c) Steric and Conformational Effects
- The target compound lacks such steric bulk, allowing greater conformational flexibility .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
